Receptor Binding Selectivity Profile of BMY 14802 vs. Haloperidol
BMY 14802 demonstrates a high degree of selectivity for the sigma receptor over the dopamine D2 receptor, a key differentiator from classical antipsychotics like haloperidol. In vitro binding assays show BMY 14802 has a sigma receptor IC50 of 112 nM, while its affinity for the D2 receptor is nearly 57-fold lower at 6,340 nM . This contrasts sharply with haloperidol, a potent D2 antagonist, which induces catalepsy and extrapyramidal side effects [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Sigma: 112 nM; Dopamine D2: 6,340 nM |
| Comparator Or Baseline | Haloperidol (a typical antipsychotic with high D2 affinity; Sigma affinity also present but clinically acts as D2 antagonist) |
| Quantified Difference | Approximately 57-fold selectivity for sigma over D2 for BMY 14802. |
| Conditions | In vitro radioligand binding assay using rat brain membranes. |
Why This Matters
This high D2-sparing profile is critical for research models where confounding motor side effects or direct D2 antagonism must be avoided.
- [1] Okumura K, et al. BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats. J Neural Transm (Vienna). 1996;103(10):1153-61. View Source
